Hepta-4,6-dien-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94291-57-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(4E)-hepta-4,6-dien-2-one |
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3-5H,1,6H2,2H3/b5-4+ |
InChI Key |
RYERNMBUXSIYLX-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)C/C=C/C=C |
Canonical SMILES |
CC(=O)CC=CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Route Design
Catalytic Aldol (B89426) Condensation Approaches
The crossed-aldol condensation represents a classical and direct route for the synthesis of hepta-4,6-dien-2-one. This method typically involves the reaction of acetone with an α,β-unsaturated aldehyde, such as crotonaldehyde (but-2-enal), under catalytic conditions. The enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of crotonaldehyde. The subsequent dehydration of the β-hydroxy ketone intermediate readily occurs to yield the extended conjugated π-system of the target dienone. miracosta.educerritos.edu
Optimization of Base-Catalyzed Processes
The base-catalyzed aldol condensation is a cornerstone of C-C bond formation. magritek.com Optimization of this process for dienone synthesis focuses on maximizing the yield of the desired cross-condensation product while minimizing self-condensation of acetone. Key parameters for optimization include the choice of base, solvent, temperature, and the molar ratio of reactants.
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective but can lead to side reactions if conditions are not carefully controlled. mnstate.edu The use of milder bases or specific catalytic systems can improve selectivity. The reaction is often driven to completion by the formation of the highly stable conjugated dienone product following dehydration. miracosta.edu
Table 1: Representative Conditions for Base-Catalyzed Aldol Condensation
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaOH | Acetone, Benzaldehyde* | Ethanol/Water | Room Temp | High |
| KOH | Acetone, p-Anisaldehyde* | Ethanol/Water | Room Temp | >90 |
*Benzaldehyde and p-Anisaldehyde are used as representative aromatic aldehydes in well-documented Claisen-Schmidt reactions, a subset of crossed-aldol condensations, illustrating typical conditions and high yields. cerritos.edumagritek.com
Stereoselective and Regioselective Variations
While the synthesis of this compound itself does not typically involve the creation of chiral centers, the principles of stereoselective aldol reactions are crucial for the synthesis of more complex, substituted dienones. Modern asymmetric catalysis allows for the control of stereocenters formed during the aldol addition step. This is often achieved using chiral catalysts or auxiliaries that create a chiral environment, directing the approach of the enolate to the aldehyde. For instance, the Zimmerman-Traxler model explains the stereochemical outcome based on a six-membered chair-like transition state.
Regioselectivity is critical in crossed-aldol reactions. To synthesize this compound, the enolate of acetone must selectively attack the crotonaldehyde carbonyl. This is generally favored as aldehydes are more electrophilic than ketones, and crotonaldehyde lacks α-hydrogens on its sp²-hybridized carbon, preventing it from acting as a nucleophile. mnstate.edu
Role of Heterogeneous and Homogeneous Catalysis
Both homogeneous and heterogeneous catalysts play significant roles in aldol condensations. Homogeneous catalysts, such as NaOH and KOH dissolved in the reaction medium, are highly active but can be difficult to separate from the product mixture, often requiring aqueous workups that generate waste. cerritos.edu
Heterogeneous catalysts offer significant advantages, including simplified product purification (catalyst removal by filtration), potential for catalyst recycling, and suitability for continuous-flow processes. Various solid catalysts have been developed for aldol condensations, including:
Solid Bases: Hydrotalcites, alkaline-exchanged zeolites, and metal oxides (e.g., MgO, CaO) provide basic sites on a solid support, facilitating the enolate formation and subsequent condensation.
Solid Acids: Acidic resins and metal-supported solid acids can also catalyze the reaction, typically proceeding through an enol intermediate.
These solid catalysts can be tailored to control activity and selectivity, making them a focus of green chemistry initiatives.
Conjugate Addition Reactions in Diene Framework Construction
The construction of a diene framework using conjugate addition, often referred to as a Michael addition, is a strategic approach that involves forming a key carbon-carbon bond at the β-position of an α,β-unsaturated system. wikipedia.orglibretexts.org While not a direct single-step synthesis for a dienone, this strategy can be employed to build a larger carbon skeleton that is subsequently converted into the diene.
The general strategy involves two conceptual steps:
Michael Addition: An enolate (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). This 1,4-addition creates a new C-C bond and results in a 1,5-dicarbonyl compound or a related functionalized intermediate. libretexts.org
Subsequent Elimination: The intermediate formed from the Michael addition is then subjected to a reaction, such as an elimination or a Wittig-type olefination, to introduce the second double bond, thereby completing the conjugated diene framework.
For example, a retrosynthetic analysis for a dienone could involve disconnecting the γ-δ carbon bond, suggesting a Michael addition of an enolate to an α,β-unsaturated aldehyde or ketone, followed by transformations at the former carbonyl site to generate the second alkene unit. This tandem Michael addition-elimination approach showcases strategic route design in complex molecule synthesis. libretexts.org
Olefin Metathesis Strategies Utilizing Ruthenium-Based Catalysts
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high functional group tolerance. Ruthenium-based catalysts, particularly Grubbs catalysts (first and second generation) and Hoveyda-Grubbs catalysts, are widely used due to their stability and broad applicability. rsc.org Cross-metathesis (CM) provides a direct route to acyclic dienones like this compound.
A plausible synthetic route involves the cross-metathesis of a ketone-containing terminal alkene, such as 3-buten-2-one (methyl vinyl ketone), with a suitable olefin partner like 1-pentene. The reaction would catalytically exchange the alkylidene fragments to form the desired product and a volatile byproduct (ethene), which helps drive the reaction to completion. organic-chemistry.org The selectivity of the cross-metathesis reaction, favoring the desired product over homodimers, depends on the relative reactivity of the olefin partners and the specific catalyst used.
Table 2: Common Ruthenium Catalysts for Olefin Metathesis
| Catalyst Name | Generation | Key Features |
|---|---|---|
| Grubbs Catalyst I | First | Good functional group tolerance; moderate activity. |
| Grubbs Catalyst II | Second | Higher activity; greater stability; effective for sterically hindered olefins. |
Ring-Closing Metathesis for Cyclic Derivatives
Ring-closing metathesis (RCM) is an intramolecular variant of olefin metathesis that is exceptionally effective for synthesizing cyclic compounds. To create a cyclic derivative of this compound, a suitable acyclic precursor containing a ketone and two terminal alkene groups must be designed.
For instance, a precursor such as nona-1,8-dien-4-one could undergo RCM to form a seven-membered cyclic enone, cyclohept-4-en-1-one. The reaction is catalyzed by a ruthenium alkylidene complex and is driven thermodynamically by the formation of a stable ring and the release of volatile ethylene. This strategy has been widely applied to synthesize cyclic compounds of various ring sizes, including those that are challenging to prepare using traditional cyclization methods. nih.gov Enyne metathesis, a related transformation, can also be employed to generate cyclic 1,3-dienes, which are valuable synthetic intermediates. beilstein-journals.org
Cross-Metathesis in Open-Chain Syntheses
Olefin cross-metathesis (CM) has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.com This reaction, often catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the exchange of substituents between two different alkenes. researchgate.netbenthamscience.com In the context of synthesizing open-chain dienones such as this compound, cross-metathesis provides a convergent and efficient route.
The strategy typically involves reacting a simple mono-unsaturated ketone with a suitable diene partner. The selectivity of the reaction can be a challenge due to the possibility of forming multiple products, including homodimers. However, the development of second-generation catalysts and a deeper understanding of reaction kinetics have allowed for greater control over selectivity. researchgate.net Enyne cross-metathesis is another related technique that has been successfully applied to the preparation of conjugated dienes and polyenes. researchgate.netbenthamscience.com
Key factors influencing the outcome of cross-metathesis reactions include the choice of catalyst, the relative reactivity of the olefin partners, and the reaction conditions. The table below summarizes representative examples of cross-metathesis reactions for the synthesis of unsaturated systems.
| Catalyst | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Grubbs II Catalyst | 1-phenyl-2,4-hexadienone and allyl bromide | ε-Bromo dienone | Not specified | researchgate.net |
| Hoveyda-Grubbs II Catalyst | Retinyl acetate and various alkenes | Apocarotenoids | Varies | researchgate.net |
| Grubbs Catalyst (CAAC ligand) | Alkenyl boronates and terminal alkynes | Conjugated diene | Good | researchgate.net |
Dehydrogenation Reactions for Introducing Unsaturation
The introduction of unsaturation into a saturated or partially saturated ketone backbone is a fundamental transformation for accessing dienones. Dehydrogenation reactions offer a direct method to achieve this, often proceeding via the formation of an enol or enolate intermediate. researchgate.net A variety of modern catalytic systems have been developed to perform this transformation under increasingly mild and efficient conditions.
Recent advancements have focused on moving away from stoichiometric and often harsh reagents toward catalytic methods using environmentally benign oxidants.
Palladium-Catalyzed Systems : Palladium acetate (Pd(OAc)₂) has been used to catalyze the aerobic oxidative dehydrogenation of ketones. researchgate.net In this system, molecular oxygen serves as the terminal oxidant, making it an economically and environmentally attractive option. researchgate.net
Copper/TEMPO Systems : A method utilizing a copper(II) complex in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and O₂ as the terminal oxidant has been reported for the synthesis of α,β-unsaturated carbonyl compounds. nih.gov This system is notable for its use of a non-noble metal catalyst and produces water as the only byproduct. nih.gov
Iron-Catalyzed Systems : An iron-catalyzed α,β-dehydrogenation of various carbonyl compounds has also been developed, offering a simple, one-step reaction with high yields for a broad spectrum of substrates. acs.org
Transition-Metal-Free Systems : Methods using iodine-based reagents have been developed for the α,β-dehydrogenation of ketones and aldehydes. researchgate.net For example, a system employing I₂/KI in DMSO allows for the production of unsaturated compounds in good to high yields, where DMSO acts as both the solvent and a mild oxidant. researchgate.net
| Catalytic System / Reagent | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Pd(OAc)₂ / O₂ | Saturated ketones | Uses molecular oxygen as the terminal oxidant. | researchgate.net |
| Cu(II) complex / TEMPO / O₂ | Saturated ketones, lactones, lactams | Green terminal oxidant (O₂), produces H₂O as byproduct. | nih.gov |
| Iron Catalyst | Aldehydes, ketones, lactones, lactams | Broad substrate scope with high yields. | acs.org |
| I₂ / KI / DMSO | Saturated ketones and aldehydes | Transition-metal-free system. | researchgate.net |
Photochemical Cyclization Routes
Photochemical reactions provide unique pathways to complex molecular architectures that are often difficult to access through thermal reactions. nih.gov For dienone systems, photochemical cyclizations are particularly valuable for constructing strained bicyclic and polycyclic frameworks.
The 4π-photocyclization is a photoinduced electrocyclic reaction involving 4 π-electrons, which typically converts a conjugated 1,3-diene into a cyclobutene derivative. researchgate.net This process is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring closure for the thermal reaction but a disrotatory closure for the photochemical reaction from the first excited state.
A classic precursor for a bicyclic heptadienone is tropone (B1200060) (cyclohepta-2,4,6-trien-1-one). Upon irradiation, tropone undergoes a 4π-electrocyclization between C4 and C7 to yield bicyclo[3.2.0]hepta-3,6-dien-2-one. researchgate.netchemrxiv.org This reaction provides an efficient route to this strained bicyclic enone, which serves as a versatile building block for further transformations. researchgate.net The study of substituted tropones has shown that this photocyclization is a general reaction for this class of compounds. chemrxiv.org Similarly, other cyclic 1,3-dienes, such as 1,2-dihydropyridazines, can undergo 4π-photocyclization to generate novel bicyclic structures. nih.gov
The course of a photochemical reaction can be significantly influenced by the presence of a Lewis acid. tum.de Lewis acids coordinate to the carbonyl oxygen of a dienone, which can alter the substrate's photophysical properties and open new reaction channels. acs.org This coordination often leads to a bathochromic shift (a shift to a longer wavelength) in the compound's UV-Vis absorption spectrum, allowing for excitation with lower-energy light. acs.org
In the context of dienone photochemistry, Lewis acids can:
Catalyze Rearrangements : Chiral Lewis acids, such as oxazaborolidinium complexes, have been used to achieve enantioselective photochemical rearrangements of 2,4-cyclohexadienones. tum.de The Lewis acid can induce a deformation in the excited state complex, leading to the preferential formation of one enantiomer of the product. tum.deacs.org
Enable Energy Transfer : In some systems, a chiral Lewis acid can catalyze triplet energy transfer from an electronically excited photosensitizer, enabling enantioselective [2+2] photocycloadditions. nih.gov
Act as a Template : By bringing a diene and a dienophile into close proximity, a Lewis acid can act as a template, increasing the efficiency of cycloaddition reactions. mdpi.com
Theoretical studies on the 4π-photocyclization of tropone derivatives suggest that the presence of an acid catalyst can reduce the energy barriers for the reaction. chemrxiv.org
The outcome of a photochemical reaction is highly dependent on the specific irradiation conditions employed. wiley-vch.deijraset.com Several factors must be carefully controlled to achieve the desired product selectively.
Wavelength : The wavelength of the incident light determines which electronic transition is induced. Selective excitation of a particular chromophore or a Lewis acid-complexed substrate can be achieved by choosing the appropriate wavelength. acs.org Using longer-wavelength visible light can also prevent the decomposition of sensitive functional groups that might occur with high-energy UV radiation. nih.gov
Sensitization : The reaction can proceed through different excited states (singlet or triplet). Direct irradiation typically leads to the singlet excited state, while the use of a photosensitizer can populate the triplet state via energy transfer. These different excited states often exhibit distinct reactivity, leading to different products. nih.gov
Solvent : The polarity and viscosity of the solvent can influence the stability of excited states and reactive intermediates, thereby affecting reaction pathways and product distributions.
Concentration : The concentration of the reactant can determine the relative rates of unimolecular versus bimolecular processes. In many cases, clean photochemical reactions are best achieved at low concentrations (0.01–0.1 M) to avoid the formation of secondary photoproducts. wiley-vch.de
Synthesis of Spiro[2.4]hepta-4,6-diene and Related Structures
Spiro[2.4]hepta-4,6-diene is a structural isomer of various substituted heptadienes and serves as a valuable synthetic intermediate. researchgate.netnist.gov Its rigid spirocyclic framework, which incorporates a cyclopropane ring fused to a cyclopentadiene ring, makes it a useful building block in organic synthesis. researchgate.netcdnsciencepub.com These compounds are often referred to as "blocked cyclopentadienes" because the spiro-fused cyclopropyl group prevents the facile 1,5-sigmatropic rearrangements that complicate the chemistry of simple substituted cyclopentadienes. cdnsciencepub.com
Several methods have been developed for the synthesis of the spiro[2.4]hepta-4,6-diene core. researchgate.net
Cycloalkylation of Cyclopentadiene : A common and direct method involves the reaction of cyclopentadienyl anion with 1,2-dihaloalkanes, such as 1,2-dichloroethane or 1,2-dibromoethane. researchgate.netresearchgate.net
From Fulvene Intermediates : A versatile route involves the reaction of fulvenes, which are derived from the condensation of cyclopentadiene with aldehydes or ketones. For instance, an epoxy-fulvene prepared from cyclopentadiene and epoxybutanone can react with various nucleophiles, followed by an intramolecular cyclization of the resulting cyclopentadiene anion to generate the spiro[2.4]hepta-4,6-diene skeleton. cdnsciencepub.com
Carbene Additions : The addition of carbenes or carbenoids to cyclopentadiene derivatives can also be used to construct the spirocyclic system. researchgate.net
The reactivity of spiro[2.4]hepta-4,6-diene has been explored, including catalytic cyclopropanation with diazomethane to yield mono- and dicyclopropanation products. researchgate.net
Cyclialkylation of Cyclopentadiene Derivatives
One of the most direct and established methods for synthesizing the spiro[2.4]hepta-4,6-diene core is the cyclialkylation of cyclopentadiene (CpD) with 1,2-dihaloalkanes or other suitable 1,2-difunctional compounds. researchgate.net This reaction typically involves the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion, which then acts as a nucleophile in a sequential alkylation process.
The foundational example of this method was the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia. researchgate.netresearchgate.net Over time, significant improvements have been made, particularly with the advent of phase-transfer catalysis (PTC). plu.mx Under PTC conditions, a quaternary ammonium salt transfers the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the cyclopentadiene. The resulting anion then reacts with a dihaloalkane, such as 1,2-dichloroethane or 1,2-dibromoethane, in a double substitution reaction to form the spirocycle. researchgate.netplu.mx This approach has been successfully implemented in continuous flow reactors, allowing for safer and more efficient production with high yields. plu.mx
The choice of base, solvent, and catalyst is critical to optimizing the reaction yield and minimizing side reactions. Various systems have been explored to enhance the efficiency of this cyclialkylation.
| Base/Solvent System | Alkylating Agent | Catalyst | Yield (%) | Reference |
| Na / liquid NH₃ | 1,2-Dibromoethane | None | 25 | researchgate.net |
| NaOH (50% aq.) / Dichloromethane | 1,2-Dichloroethane | TEBA | 70 | researchgate.net |
| KOH (powder) / DMSO | 1,2-Dibromoethane | None | 50 | researchgate.net |
| NaOH (30% aq.) / Organic Phase | 1,2-Dichloroethane | MeBuNCl | 95 | plu.mx |
Table 1: Comparison of reaction conditions for the cyclialkylation of cyclopentadiene.
Nucleophilic Addition Approaches
An alternative and versatile strategy for constructing the spiro[2.4]hepta-4,6-diene skeleton involves the use of fulvene intermediates. Fulvenes are derivatives of cyclopentadiene with an exocyclic double bond. This approach hinges on a nucleophilic addition to the exocyclic double bond of the fulvene, which generates a substituted cyclopentadienyl anion in situ. This is followed by an intramolecular cyclization to form the spirocyclic system.
This method allows for the synthesis of a wide range of substituted spiro[2.4]hepta-4,6-dienes by varying the structure of both the fulvene and the nucleophile. The key steps are:
Nucleophilic Attack: A suitable nucleophile adds to the carbon atom of the exocyclic double bond of the fulvene.
Anion Generation: This addition creates a cyclopentadienyl anion intermediate.
Intramolecular Cyclization: If the added nucleophile contains a leaving group at an appropriate position, the cyclopentadienyl anion can displace it in an intramolecular SN2 reaction, closing the three-membered ring and forming the spiro center.
For example, the reaction of 6,6-dimethylfulvene with a nucleophile derived from a haloalkane can lead to the formation of a substituted spiro[2.4]hepta-4,6-diene. The success of this method is highly dependent on the nature of the substituents on the fulvene and the specific reaction conditions employed.
Carbene-Mediated Reactions
Carbene-mediated reactions provide another powerful route to spiro[2.4]hepta-4,6-dienes. This methodology is centered on the reaction of a cyclopentadienylidene carbene, or its derivatives, with various olefins. researchgate.net The carbene, a neutral and highly reactive intermediate containing a divalent carbon atom, adds across the double bond of the olefin in a cycloaddition reaction to form the cyclopropane ring of the spiro[2.4]hepta-4,6-diene system.
The most common precursor for generating the cyclopentadienylidene carbene is diazocyclopentadiene (DACPD). researchgate.net DACPD can be decomposed either thermally or photochemically to release nitrogen gas and the desired carbene. The carbene then reacts rapidly with an olefin present in the reaction mixture. researchgate.net This method, first developed by Moss, opened the door to synthesizing a wide variety of SHD derivatives by simply changing the olefin reactant. researchgate.net
The reaction is generally carried out with a large excess of the unsaturated compound to efficiently trap the carbene intermediate. researchgate.net The yields can vary significantly depending on the structure of the olefin and the specific reaction conditions.
| Olefin | Carbene Precursor | Conditions | Yield of SHD Derivative (%) | Reference |
| Ethylene | Diazocyclopentadiene | Photolysis | 10-60 (general range) | researchgate.netresearchgate.net |
| Propylene | Diazocyclopentadiene | Photolysis | Not specified | researchgate.net |
| Various Allyl Sulfides | Diazocyclopentadiene | Photolysis | Variable | researchgate.net |
| Cyclic and Acyclic Olefins | 2,3,4-Triphenyldiazocyclopentadiene | Not specified | Variable | researchgate.net |
Table 2: Examples of carbene-mediated synthesis of spiro[2.4]hepta-4,6-diene derivatives.
Elucidation of Reaction Mechanisms and Transformational Pathways
Pericyclic Reaction Dynamics
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. For Hepta-4,6-dien-2-one, the conjugated diene moiety is the primary site for such transformations, most notably in cycloaddition reactions.
Intramolecular Diels-Alder (IMDA) Cycloadditions
The Intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile, which react to form a bicyclic system. cdnsciencepub.com For a derivative of this compound to undergo an IMDA reaction, a dienophile would need to be tethered to the main chain. The stereochemical outcome of such reactions is highly dependent on the nature and length of the tether, as well as the substitution on the diene and dienophile. cdnsciencepub.com While specific studies on IMDA reactions of this compound derivatives are not extensively documented, the general principles suggest that such transformations would offer a powerful method for the synthesis of complex polycyclic structures.
Intermolecular [4+2]-Cycloadditions: Diene and Dienophile Roles
In an intermolecular [4+2]-cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org this compound can theoretically act as the diene component in such reactions. The presence of the electron-withdrawing ketone group can influence the reactivity of the diene, although its effect is less pronounced due to its distance from the diene system.
When reacting with an electron-deficient dienophile, a "normal-electron-demand" Diels-Alder reaction would occur. Conversely, with an electron-rich dienophile, an "inverse-electron-demand" Diels-Alder reaction is possible, although less common for carbon-based dienes. The conjugated double bond of the enone system could also potentially act as a dienophile, though this is generally less reactive than the diene.
Selectivity in Cycloaddition Reactions (e.g., Regio-, Endo-/Exo-Stereoselectivity)
The selectivity of Diels-Alder reactions is a key feature. When an unsymmetrical diene reacts with an unsymmetrical dienophile, two regioisomers are possible. The regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile.
Stereoselectivity in the Diels-Alder reaction is also a critical aspect, with the formation of endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions between the substituents on the dienophile and the developing pi system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer. The specific ratio of endo to exo products can be influenced by reaction conditions such as temperature and the presence of catalysts.
Nucleophilic Addition Mechanisms to Conjugated Systems
The ketone functional group in this compound is part of an α,β-unsaturated system due to the C4-C5 double bond, making the molecule susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the conjugated system (1,4-addition or conjugate addition). wikipedia.org
In a conjugate addition, the nucleophile attacks the C5 position, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically at the α-carbon (C3), yields the 1,4-adduct. The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as Gilman reagents (organocuprates), and enamines, generally favor 1,4-addition. wikipedia.orgchemeurope.com "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition to the carbonyl carbon. makingmolecules.com
Electrophilic and Radical Mediated Transformations
The diene system of this compound is also reactive towards electrophiles. Electrophilic addition to a conjugated diene can result in two possible products: the 1,2-adduct and the 1,4-adduct. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. youtube.com The distribution of the 1,2- and 1,4-addition products is often temperature-dependent. At lower temperatures, the reaction is under kinetic control, and the 1,2-adduct, which is formed faster, is the major product. At higher temperatures, the reaction is under thermodynamic control, favoring the formation of the more stable 1,4-adduct. youtube.com
Radical-mediated transformations of this compound could be initiated by radical initiators. The resulting radicals can undergo a variety of reactions, including addition to the double bonds. The presence of multiple reactive sites in the molecule could lead to a mixture of products, and the selectivity would depend on the nature of the radical species and the reaction conditions. conicet.gov.arnih.gov
Photochemical Rearrangements and Isomerizations
Upon exposure to ultraviolet or visible light, molecules can be promoted to an excited electronic state, leading to photochemical reactions. For this compound, several photochemical transformations are conceivable. One possibility is the E/Z (cis/trans) isomerization of the double bonds. This process involves the absorption of a photon to form an excited state where the rotational barrier of the double bond is significantly reduced, allowing for isomerization upon relaxation to the ground state.
Other potential photochemical reactions include electrocyclizations of the diene system or [2+2] cycloadditions, either intramolecularly or with other unsaturated molecules. The specific outcome of a photochemical reaction is highly dependent on the wavelength of light used, the solvent, and the presence of photosensitizers.
Photo-Induced Valence Bond Isomerizations
Upon absorption of ultraviolet light, conjugated dienones like this compound can undergo valence bond isomerizations, leading to the formation of cyclic structures. A common photo-induced transformation for dienones is the electrocyclization to form 2H-pyran derivatives. This pericyclic reaction involves the reorganization of π-electrons to form a new σ-bond, resulting in a six-membered heterocyclic ring.
Another potential pathway for conjugated dienes is a [2+2] cycloaddition, which can lead to the formation of cyclobutene derivatives. This process involves the interaction of the two π-bonds in a concerted or stepwise fashion upon photoexcitation. The specific outcome of these photo-isomerizations is highly dependent on the substitution pattern of the dienone and the reaction conditions, such as the wavelength of light and the solvent used.
| Isomerization Type | Resulting Structure | Key Features |
| 6π Electrocyclization | 2H-Pyran derivative | Formation of a six-membered ring containing an oxygen atom. |
| [2+2] Cycloaddition | Cyclobutene derivative | Formation of a four-membered carbocyclic ring. |
Excited State Reaction Pathways (e.g., S1/S0, T1/S0 Crossings)
The photochemical behavior of this compound is dictated by the decay pathways from its electronically excited states. Upon absorption of a photon, the molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, several processes can occur:
Fluorescence: Radiative decay back to the S0 state.
Internal Conversion (IC): Non-radiative decay to the S0 state.
Intersystem Crossing (ISC): A spin-forbidden transition to the triplet state (T1).
The triplet state (T1) is typically lower in energy than the S1 state and has a longer lifetime, allowing for a different set of reactions to occur. From the T1 state, the molecule can undergo:
Phosphorescence: Radiative decay to the S0 state.
Intersystem Crossing: Non-radiative decay back to the S0 state.
Photochemical Reaction: Transformation into a new chemical species.
The intersections of the potential energy surfaces of these electronic states (conical intersections) play a crucial role in the reaction pathways. For instance, S1/S0 and T1/S0 crossings provide efficient funnels for the non-radiative decay of the excited state, often leading to the formation of ground-state products or intermediates. The specific geometry at which these crossings occur influences the structure of the resulting photoproducts. For β,γ-unsaturated ketones, the oxa-di-π-methane rearrangement is a characteristic reaction proceeding from the triplet state, which involves the formation of a cyclopropyl ketone. stackexchange.com While this compound is an α,β,γ,δ-unsaturated ketone, analogous complex rearrangements involving its extended π-system are plausible.
Thermal Rearrangement Processes
In the absence of light, this compound can undergo rearrangements when subjected to heat. These thermal processes involve the redistribution of electrons and atoms to form more stable isomers.
Wolff-Type Rearrangements
The Wolff rearrangement is a specific thermal or photochemical reaction of α-diazoketones to form a ketene. This reaction is not directly applicable to this compound itself, as it does not possess the requisite α-diazo functionality. However, if this compound were to be converted into the corresponding α-diazoketone, it could then undergo a Wolff rearrangement. This process would involve the expulsion of dinitrogen gas and a 1,2-rearrangement to yield a highly reactive ketene intermediate. This ketene could then be trapped by various nucleophiles to form carboxylic acid derivatives.
Ring-Opening and Ring-Contraction Reactions
While this compound is an acyclic molecule, its photo-induced valence isomers, such as cyclobutene or 2H-pyran derivatives, can undergo thermal ring-opening reactions. For instance, a cyclobutene ring formed photochemically can revert to the open-chain diene upon heating in a conrotatory or disrotatory manner, as predicted by the Woodward-Hoffmann rules.
Ring-contraction reactions are less common for acyclic precursors but can be envisioned in more complex systems derived from this compound. For example, a six-membered ring system could potentially undergo a Favorskii-type rearrangement under basic conditions if an appropriate leaving group is present, leading to a five-membered ring.
Catalytic Reaction Mechanisms
The reactivity of this compound can be significantly altered and controlled through the use of transition metal catalysts. These catalysts can activate the molecule in specific ways, leading to highly selective transformations.
Metal-Catalyzed Processes (e.g., Pd-catalyzed cyclopropanation)
Palladium catalysts are widely used to mediate reactions of conjugated dienes. One such reaction is cyclopropanation, which involves the addition of a carbene or carbene-like species across one of the double bonds. In a typical palladium-catalyzed cyclopropanation of a conjugated diene, a diazo compound is used as the carbene precursor. The palladium catalyst reacts with the diazo compound to form a metal carbene intermediate. This intermediate then transfers the carbene moiety to one of the double bonds of the diene.
For an unsymmetrical diene like this compound, the regioselectivity of the cyclopropanation is a key consideration. The reaction could potentially occur at either the C4-C5 or the C6-C7 double bond. The selectivity is influenced by electronic and steric factors of both the diene and the carbene, as well as the nature of the palladium catalyst and its ligands. Recent studies on the palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes have shown high regioselectivity for the 3,4-double bond. nih.gov
| Catalyst System | Carbene Precursor | Potential Product | Regioselectivity |
| Palladium(II) acetate / Ligand | Ethyl diazoacetate | Ethyl 2-(penta-1,3-dien-1-yl)cyclopropane-1-carboxylate | Dependent on steric and electronic factors |
| Palladium(II) acetate / Ligand | Ethyl diazoacetate | Ethyl 2-(prop-1-en-1-yl)vinylcyclopropane-1-carboxylate | Dependent on steric and electronic factors |
Acid-Base Catalyzed Transformations of this compound
The reactivity of this compound, a conjugated dienone, is significantly influenced by the presence of acidic or basic catalysts. These catalysts facilitate a variety of transformations by altering the electronic nature of the molecule, thereby promoting intramolecular cyclizations, rearrangements, or intermolecular additions. This section elucidates the mechanistic pathways of these transformations, drawing upon established principles of organic chemistry and analogous reactivity observed in structurally similar dienone systems.
Acid-Catalyzed Transformations
In the presence of Brønsted or Lewis acids, this compound is susceptible to transformations that proceed through carbocationic intermediates. The protonation or coordination of the acid to the carbonyl oxygen enhances the electrophilicity of the dienone system, making it amenable to intramolecular reactions.
A primary example of such a transformation is the Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones that yields cyclopentenone derivatives. nih.govacs.org For this compound, acid catalysis would promote the formation of a pentadienyl cation, which can then undergo a conrotatory electrocyclization to form a five-membered ring. Subsequent elimination of a proton generates the cyclopentenone product. The regioselectivity of this cyclization can be influenced by the substitution pattern on the dienone backbone. acs.org
The general mechanism for the acid-catalyzed Nazarov cyclization of a generic divinyl ketone is depicted below:
Protonation of the carbonyl oxygen by an acid catalyst.
Formation of a pentadienyl cation intermediate.
4π-conrotatory electrocyclization to form a cyclopentenyl cation.
Elimination of a proton to yield the cyclopentenone product and regenerate the acid catalyst.
While specific studies on this compound are not prevalent, the reactivity of analogous dienones under various acidic conditions provides insight into its potential transformations. The efficiency and outcome of the Nazarov cyclization are highly dependent on the nature of the acid catalyst and the reaction conditions. researchgate.netnih.gov
Table 1: Examples of Acid-Catalyzed Nazarov Cyclization of Dienones
| Dienone Substrate | Acid Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1,4-Diphenylpenta-1,4-dien-3-one | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 2,5-Diphenylcyclopent-2-en-1-one | 95 | nih.gov |
| (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃ | CH₂Cl₂ | 25 | 2,4-Diphenylcyclopent-2-en-1-one | 85 | acs.org |
| Bicyclo[3.2.1]octa-3,6-dien-2-one derivative | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | Tricyclic cyclopentenone | 91 | nih.gov |
This table presents data from studies on analogous dienone structures to illustrate the potential acid-catalyzed transformations of this compound.
Another potential acid-catalyzed transformation is the dienone-phenol rearrangement, although this typically requires a cyclohexadienone scaffold. youtube.comacs.org However, under certain conditions, acid catalysis can promote isomerization of the double bonds within the this compound structure.
Base-Catalyzed Transformations
Base-catalyzed reactions of this compound primarily involve the generation of enolate intermediates, which are potent nucleophiles. These reactions can lead to a variety of addition and condensation products.
A key base-catalyzed transformation for α,β-unsaturated ketones is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. wikipedia.org In the case of this compound, which possesses an extended conjugation, a vinylogous Michael addition could occur, where a nucleophile attacks the δ- or ζ-position. The formation of the enolate under basic conditions increases the electron density across the conjugated system, facilitating nucleophilic attack by other species or initiating intramolecular cyclizations.
Furthermore, the enolate of this compound can participate in Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com This sequence leads to the formation of a new six-membered ring, resulting in a cyclohexenone derivative. The reaction is typically initiated by the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation of the resulting 1,5-diketone. libretexts.org
The general mechanism for a base-catalyzed Robinson annulation involves:
Formation of an enolate from a ketone using a base.
Michael addition of the enolate to an α,β-unsaturated ketone (like this compound).
Formation of a new enolate from the resulting dicarbonyl compound.
Intramolecular aldol addition to form a six-membered ring.
Dehydration of the aldol product to yield a cyclohexenone.
The specific conditions for these transformations, including the choice of base and solvent, are critical for controlling the reaction outcome.
Table 2: Examples of Base-Catalyzed Reactions of Unsaturated Ketones
| Ketone Substrate | Reagent(s) | Base | Solvent | Product Type | Reference |
| Cyclohexanone | Methyl vinyl ketone | NaOH | Ethanol | Robinson Annulation Product | wikipedia.org |
| 2-Methyl-1,3-cyclopentanedione | 3-Buten-2-one | Et₃N | Dioxane | Robinson Annulation Product | libretexts.org |
| Dimedone | Cinnamone | 9-Amino(9-deoxy)-epi-quinine | Toluene | Michael Adduct | scispace.com |
This table provides examples of base-catalyzed reactions with analogous unsaturated ketones to suggest potential pathways for this compound.
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Conformational and Mechanistic Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational landscape of molecules.
Infrared spectroscopy is instrumental in identifying functional groups and can be adapted to study transient species. In the context of reactions involving conjugated systems similar to Hepta-4,6-dien-2-one, IR spectroscopy, particularly when combined with matrix isolation techniques at cryogenic temperatures (e.g., 3 K in an argon matrix), allows for the characterization of highly reactive intermediates. researchgate.net For instance, studies on the photochemistry of related cyclic trienes have successfully used IR to identify and monitor the transformation of strained intermediates, which would otherwise be unobservable. researchgate.net By irradiating a precursor in a cryogenic matrix, researchers can trap and obtain the IR spectrum of short-lived species, providing direct evidence for proposed reaction mechanisms. researchgate.net The changes in vibrational frequencies, such as C=C and C=O stretching modes, can be monitored over time to understand the kinetics of processes like quantum tunneling rearrangements. researchgate.net
Table 1: Characteristic Infrared Absorption Frequencies for this compound This table presents expected absorption ranges based on standard values for unsaturated ketones.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1685-1665 |
| C=C (conjugated) | Stretch | 1650-1600 |
| C-H (sp²) | Stretch | 3100-3010 |
| C-H (sp³) | Stretch | 3000-2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for determining the detailed structure of organic compounds in solution.
¹H and ¹³C NMR spectroscopy provide information on the connectivity and chemical environment of every hydrogen and carbon atom in a molecule. libretexts.org The chemical shifts are indicative of the electronic environment, with conjugation typically causing a downfield shift (deshielding) for the involved nuclei. libretexts.org
For molecules with conformational flexibility, Dynamic NMR (DNMR) techniques are employed. beilstein-journals.org By recording spectra at various temperatures, it is possible to study dynamic processes such as bond rotation and ring inversions. For related cyclic ketone structures, DNMR has been used extensively to determine the stereochemical and dynamic properties, revealing information about the predominant conformations (e.g., chair vs. boat) and the energy barriers between them. beilstein-journals.org
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) Chemical shifts (δ) are hypothetical, based on analogous structures.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H7 (CH₂) | ~5.3 | d | J ≈ 7 |
| H6 | ~6.5 | dt | J ≈ 15, 7 |
| H5 | ~6.1 | dd | J ≈ 15, 10 |
| H4 | ~7.0 | dd | J ≈ 15, 10 |
| H3 (CH₂) | ~2.6 | d | J ≈ 7 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) Chemical shifts (δ) are hypothetical, based on analogous structures. libretexts.orglibretexts.org
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C1 (CH₃) | ~27 |
| C2 (C=O) | ~198 |
| C3 (CH₂) | ~42 |
| C4 | ~140 |
| C5 | ~130 |
| C6 | ~145 |
The conjugated π-system in this compound significantly influences its spectroscopic properties. In NMR spectroscopy, the delocalization of electron density through the double bonds and the carbonyl group leads to characteristic deshielding of the vinylic protons and carbons, resulting in higher chemical shift values compared to non-conjugated analogues. libretexts.orgresearchgate.net The electronic structure of conjugated systems can be further probed by UV-Vis spectroscopy, where π-π* transitions are observed. researchgate.net The presence of extended conjugation typically results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. researchgate.net In strained cyclic systems containing similar dienone fragments, the strain can further modify bond angles and lengths, which in turn affects orbital overlap and alters the chemical shifts in NMR spectra and absorption bands in IR and UV-Vis spectra. acs.org
High-Resolution Mass Spectrometry in Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of a compound's elemental formula. In the context of reaction monitoring, tandem mass spectrometry techniques like Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), are exceptionally powerful. washington.edufrontiersin.org These methods offer high sensitivity and selectivity for quantifying specific molecules within a complex mixture. washington.edu
The process involves selecting a specific precursor ion (the molecule of interest) in the first mass analyzer (Q1), fragmenting it in a collision cell (Q2), and then monitoring for a specific, characteristic fragment ion in the second mass analyzer (Q3). washington.edusciex.com This two-stage mass filtering provides excellent specificity. thermofisher.com For monitoring the synthesis of this compound, one could set up an MRM assay to track the disappearance of a reactant and the appearance of the product in real-time.
Table 4: Hypothetical High-Resolution MRM Parameters for Monitoring the Synthesis of this compound
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Monitored | Use |
|---|---|---|---|---|
| Crotonaldehyde (Precursor) | 71.0491 | 43.0178 | 71.0 → 43.0 | Reactant Monitoring |
| This compound (Product) | 111.0804 | 93.0699 | 111.0 → 93.0 | Product Formation |
Microwave Spectroscopy for Precise Molecular Geometry and Electron Distribution
Microwave spectroscopy is a high-resolution technique that provides exceptionally precise information about the structure of molecules in the gas phase. By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, one can determine the molecule's moments of inertia with great accuracy. These moments are, in turn, directly related to the bond lengths and angles, allowing for the determination of a detailed molecular geometry. Furthermore, the application of an external electric field (the Stark effect) causes splitting of the rotational lines, from which the permanent electric dipole moment of the molecule can be calculated, offering insight into the electron distribution. utrgv.eduunibo.it
While specific microwave spectroscopy data for this compound is not available in the current literature, studies on structurally related conjugated systems provide a clear indication of the data that can be obtained. For instance, the analysis of spiro[2.4]hepta-4,6-diene, a molecule also containing a seven-carbon ring system with conjugated double bonds, has been performed. acs.orgacs.org The rotational constants and dipole moment components determined for this molecule are illustrative of the precision of this technique.
Table 1: Illustrative Microwave Spectroscopy Data for a Related Compound: Spiro[2.4]hepta-4,6-diene Data sourced from studies on a structurally related molecule to demonstrate the outputs of microwave spectroscopy.
| Parameter | Value | Description |
| Rotational Constants | ||
| A | 3629.53 MHz | Rotational constant about the a-axis |
| B | 3381.16 MHz | Rotational constant about the b-axis |
| C | 2002.62 MHz | Rotational constant about the c-axis |
| Dipole Moment | ||
| µa | 0.840 D | Dipole moment component along the a-axis |
| µc | 1.721 D | Dipole moment component along the c-axis |
| µtotal | 1.915 D | Total dipole moment |
Source: Data derived from studies on spiro[2.4]hepta-4,6-diene. researchgate.net
X-ray Diffraction Analysis of Crystalline Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal structure and can be mathematically decoded to generate a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles.
For a molecule like this compound, which may be liquid at room temperature, analysis requires the formation of a suitable crystalline derivative. There are no published crystal structures for this compound itself. However, the crystal structure of a more complex, related compound, (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione, has been successfully determined. mdpi.com This molecule shares the core hepta-diene skeleton, and its analysis provides valuable insights into the solid-state conformation of such systems.
The study of this curcumin (B1669340) derivative revealed its detailed molecular geometry and packing in the crystal lattice. mdpi.com Such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how molecules arrange themselves in the solid state. nih.govbeilstein-journals.org The crystallographic data typically includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).
Table 2: Crystallographic Data for a Crystalline Derivative Containing a Hepta-diene Core Data for (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 17.589 Å |
| b | 11.231 Å |
| c | 13.738 Å |
| α | 90° |
| β | 110.15° |
| γ | 90° |
| Volume | 2552.1 ų |
Source: Data from the single-crystal X-ray diffraction analysis of a triallyl derivative of curcumin. mdpi.com
This information establishes the precise solid-state structure and conformation, which can differ from the gas-phase structure determined by microwave spectroscopy due to crystal packing forces and intermolecular interactions. nih.govacs.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Energetic and Spectroscopic Properties
Quantum chemical calculations are instrumental in determining the fundamental energetic and spectroscopic properties of hepta-4,6-dien-2-one and its isomers. These theoretical approaches offer insights that complement and guide experimental studies.
Theoretical calculations have been employed to predict the relative stabilities of various isomers of C7H10O, including this compound. By computing the energies of different isomeric structures, it's possible to identify the most thermodynamically stable forms. For instance, studies on related C7H2 isomers have shown that high-level ab initio methods like CCSD(T) and CCSDT(Q) can accurately predict the relative energies of isomers, with some bicyclic forms being surprisingly stable. rsc.orgresearchgate.net Similar methodologies can be applied to the C7H10O family to rank the stability of this compound among its various structural and conformational isomers. uni-greifswald.de The relative stability of isomers is a critical factor in understanding their potential for existence and their roles in chemical reactions.
Table 1: Theoretical Relative Energies of Selected C7H2 Isomers This table is illustrative of how relative stabilities are determined for related compounds. Specific data for this compound isomers requires dedicated calculations.
| Isomer Name | Point Group | Relative Energy (kcal/mol) at CCSDT(Q)/CBS |
|---|---|---|
| Heptatriynylidene | D∞h | 0.0 |
| 1-(Buta-1,3-diynyl)cyclopropenylidene | C2v | 15.7 |
| 1,2-(Diethynyl)cyclopropenylidene | C2v | 20.5 |
| Bicyclo[4.1.0]hepta-1,2,4,5-tetraene-7-ylidene | C2v | 21.9 |
| Cyclohepta-1,2,3,4-tetraen-6-yne | Cs | 22.8 |
| Bicyclo[4.1.0]hepta-4,6-diene-2-yne-7-ylidene | Cs | 23.0 |
| Bicyclo[4.1.0]hepta-1,5-diene-3-yne-7-ylidene | Cs | 23.5 |
Table 2: Calculated Spectroscopic Properties of a Related Isomer (Bicyclo[4.1.0]hepta-4,6-diene-2-yne-7-ylidene) This table demonstrates the type of data generated from computational studies. Values for this compound would be specific to its geometry.
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 5.84 |
| Rotational Constant A (MHz) | 3456.7 |
| Rotational Constant B (MHz) | 2213.4 |
| Rotational Constant C (MHz) | 1432.1 |
The vibrational modes of this compound can be predicted using harmonic frequency calculations. These calculations provide the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and other internal motions. globalresearchonline.netscirp.org The calculated IR intensities for each vibrational mode help in the assignment of experimental IR spectra. globalresearchonline.net Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for this purpose and have been shown to provide good agreement with experimental data after appropriate scaling. globalresearchonline.netscirp.org This information is invaluable for identifying the compound and analyzing its structural features. libretexts.org
Table 3: Illustrative Calculated Vibrational Frequencies and IR Intensities This is a representative table. Actual values for this compound would require specific calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
|---|---|---|---|---|
| ν1 | 3100 | 2976 | 50 | C-H stretch |
| ν2 | 1750 | 1680 | 250 | C=O stretch |
| ν3 | 1650 | 1584 | 120 | C=C stretch |
| ν4 | 1450 | 1392 | 80 | CH₂ bend |
| ν5 | 980 | 941 | 60 | C-C stretch |
Density Functional Theory (DFT) and Ab Initio Methods in Reaction Pathway Analysis
DFT and ab initio methods are crucial for investigating the mechanisms of chemical reactions involving this compound. kochi-tech.ac.jprsc.org These computational techniques allow for the detailed exploration of reaction pathways, providing insights into the energetics and geometries of transition states and intermediates. uni-greifswald.depku.edu.cnscispace.comchemrxiv.org
A key aspect of reaction pathway analysis is the characterization of transition states, which are the highest energy points along a reaction coordinate. acs.org Computational methods can locate the geometry of a transition state and calculate its energy, thereby determining the activation energy or energy barrier for the reaction. kochi-tech.ac.jprsc.orgscispace.comchemrxiv.org This information is vital for predicting reaction rates and understanding the feasibility of a particular reaction pathway. For example, in the study of related dienal cyclizations, DFT calculations have been used to determine the activation energies for different proposed mechanisms, helping to identify the most plausible pathway. kochi-tech.ac.jp
Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound This table illustrates the type of data obtained from transition state calculations.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Cyclization | TS1 | 25.8 |
| Hydrogen Shift | TS2 | 31.2 |
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. libretexts.orglibretexts.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, including reactants, products, intermediates, and transition states. libretexts.orgresearchgate.net This provides a comprehensive understanding of the reaction mechanism, revealing all possible pathways and their interconnections. nih.gov For complex reactions, such as rearrangements or cycloadditions, PES mapping can uncover intricate details like bifurcations, where a single transition state leads to multiple products. nih.gov
Analysis of Excited States and Nonadiabatic Pathways
The study of the excited states of molecules like this compound is crucial for understanding their photochemical behavior. When a molecule absorbs light, it is promoted to an excited electronic state. The subsequent relaxation processes are often complex and can involve transitions between different potential energy surfaces, known as nonadiabatic pathways. These pathways are particularly important in regions where potential energy surfaces approach each other or intersect, known as conical intersections.
Theoretical studies on similar conjugated systems, such as tropone (B1200060) derivatives which can form bicyclo[3.2.0]hepta-3,6-dien-2-one structures, provide a framework for understanding the potential photochemistry of this compound. chemrxiv.org For instance, investigations into the 4π-photocyclization of α-tropones show that the initial reaction stages occur from low-energy excited states like S2 and S3, as higher-energy states have prohibitively high barriers. chemrxiv.org The deactivation process leading to the formation of bicyclic products can proceed through both singlet (S1/S0) and triplet (T1/S0) pathways. chemrxiv.org
In the case of the semisaturated planar tetracoordinated carbon molecule, C₇H₄, which also shares a seven-carbon framework, theoretical analysis reveals multiple conical intersections in the Franck-Condon region. mdpi.com Upon photoexcitation to the S₃ state, the molecule undergoes rapid decay to lower states (S₂ and S₁) on an ultrafast timescale, demonstrating significant nonadiabatic behavior. mdpi.com This rapid internal conversion is a common feature in molecules with a high density of electronic states.
Nonadiabatic dynamics can be simulated using methods like trajectory surface hopping, which models the movement of a wavepacket across different potential energy surfaces. researchgate.net These simulations can predict the timescales and outcomes of photochemical reactions. For a molecule like this compound, such analysis would elucidate the pathways for photodecomposition or photoisomerization.
Table 1: Hypothetical Excited State Properties and Decay Dynamics for a Conjugated Dienone
| Property | Description | Predicted Value/Behavior |
| Vertical Excitation Energies | Energy required to excite the molecule to higher states without nuclear rearrangement. | Multiple low-lying singlet states (S₁, S₂, S₃) would be expected in the UV-Vis region. mdpi.com |
| Key Excited States | The electronic states primarily involved in photochemical processes. | The S₁ (n→π) and S₂ (π→π) states are likely to be the most important for reactivity. |
| Nonadiabatic Pathways | Routes for relaxation from higher to lower excited states or the ground state. | Ultrafast decay from higher excited states (Sₙ) to S₁ via conical intersections is probable. mdpi.com |
| Population Decay Time | The time it takes for the excited state population to decrease significantly. | Rapid decay (femtosecond timescale) from the initially excited state to lower states is expected. mdpi.com |
| Photochemical Products | The molecules formed after light absorption and subsequent reactions. | Potential for cyclization, isomerization, or fragmentation depending on the excited state lifetime and pathways. chemrxiv.org |
Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.orgyoutube.com A chemical reaction is favorable when the energy gap between the HOMO of one molecule and the LUMO of another is small, allowing for efficient orbital overlap. numberanalytics.com
For this compound, FMO theory can predict its reactivity in various reactions. The molecule contains two key reactive sites: the conjugated diene system and the ketone functional group.
As a Diene in Cycloadditions: In a Diels-Alder reaction, this compound would act as the diene. Its reactivity would be governed by the energy and symmetry of its HOMO, which would interact with the LUMO of a dienophile (an alkene or alkyne). The substituents on the dienophile determine whether the reaction is normal-electron-demand (HOMO of diene, LUMO of dienophile) or inverse-electron-demand.
As an Electrophile: The ketone group's π* orbital contributes to the LUMO of the molecule. This makes the carbonyl carbon susceptible to attack by nucleophiles. The interaction would involve the HOMO of the nucleophile and the LUMO of the this compound.
As a Nucleophile: The oxygen atom of the carbonyl group has lone pairs, which reside in high-energy non-bonding orbitals. These can act as the HOMO in reactions with strong electrophiles or acids.
Table 2: FMO Analysis for Predicting Reactivity of this compound
| Reaction Type | Role of this compound | Interacting Orbitals | Predicted Outcome |
| Diels-Alder Cycloaddition | Diene (Electron Donor) | HOMO (diene) + LUMO (dienophile) | Formation of a six-membered ring. wikipedia.org |
| Nucleophilic Addition | Electrophile (Electron Acceptor) | HOMO (nucleophile) + LUMO (C=O π*) | Addition of the nucleophile to the carbonyl carbon. |
| Protonation/Lewis Acid Adduct | Nucleophile/Lewis Base (Electron Donor) | HOMO (Oxygen lone pair) + LUMO (Acid) | Protonation of the carbonyl oxygen or coordination to a Lewis acid. youtube.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a picture of localized bonds and lone pairs that aligns with the familiar Lewis structure concept. uni-muenchen.de This method provides quantitative insight into bonding, hybridization, and intermolecular interactions. nih.govq-chem.com A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which reveals the extent of electron delocalization. uni-muenchen.de
For this compound, NBO analysis would provide a detailed description of its electronic structure:
Bonding and Hybridization: It would confirm the σ and π bonds of the C=C and C=O double bonds and describe the hybridization of each atom. For example, the carbonyl carbon would be approximately sp² hybridized.
Polarization: The analysis would quantify the polarization of the C=O bond, showing higher electron density on the oxygen atom due to its greater electronegativity.
Delocalization: The most significant insights come from analyzing the delocalization of electrons. This is quantified by the second-order perturbation theory energy of stabilization, E(2), for each donor-acceptor interaction. For this compound, significant delocalization would be expected from the C=C π bonds (donors) into the adjacent C-C and C=O π* orbitals (acceptors), which explains the stability of the conjugated system. The interaction between the oxygen lone pairs (n_O) and the C=O π* orbital would also be analyzed.
Table 3: Hypothetical NBO Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | Type of Interaction | E(2) (kcal/mol) (Illustrative) | Chemical Implication |
| π (C₄=C₅) | π* (C₆=C₇) | π → π | High | Conjugation and electron delocalization along the diene chain. |
| π (C₆=C₇) | π (C₄=C₅) | π → π | High | Conjugation and electron delocalization along the diene chain. |
| n (O) | σ (C₂-C₁) | n → σ | Moderate | Hyperconjugation contributing to the anomeric effect. |
| n (O) | π (C₂=O) | n → π | Low | Intramolecular delocalization within the carbonyl group. |
| π (C₄=C₅) | σ (C₃-C₄) | π → σ* | Moderate | Hyperconjugation stabilizing the single bond within the conjugated system. |
Molecular Dynamics Simulations for Conformational Analysis and Interconversion
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. chemrxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of molecular conformations over time, providing insights into flexibility and conformational preferences. cresset-group.comgithub.io This is particularly useful for flexible molecules like this compound, which can exist in various shapes due to rotation around its single bonds.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and allowing it to evolve over a period of nanoseconds or longer. mdpi.com The analysis of the resulting trajectory can reveal:
Conformational Landscape: By clustering the conformations from the trajectory, one can identify the most stable (low-energy) conformers and the energy barriers between them. For this compound, this would concern the relative orientations of the acetyl group and the dienyl chain.
Interconversion Pathways: The simulation can capture the transitions between different conformers, allowing for the study of the pathways and timescales of conformational interconversion.
Table 4: Outline of a Molecular Dynamics Simulation for Conformational Analysis
| Simulation Stage | Description | Key Parameters & Analysis |
| System Setup | Placing the this compound molecule in a simulation box, often with an explicit solvent like water. | Force field selection (e.g., AMBER, CHARMM), solvent model, box size. |
| Equilibration | Gradually bringing the system to the desired temperature and pressure to achieve a stable starting state. | Temperature and pressure coupling, monitoring potential energy and density. |
| Production Run | Running the simulation for an extended period (nanoseconds to microseconds) to sample conformational space. | Time step (e.g., 2 fs), trajectory saving frequency. mdpi.com |
| Trajectory Analysis | Analyzing the saved conformations to extract structural and dynamic information. | RMSD, RMSF, radius of gyration, dihedral angle analysis, conformational clustering. mdpi.comgalaxyproject.org |
Applications in Complex Molecular Architecture and Diversity Oriented Synthesis
Utilization as a Scaffold for Constructing Complex Bicyclic Systems
The conjugated diene moiety of Hepta-4,6-dien-2-one is primed for participation in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful method for forming six-membered rings. wikipedia.org This reactivity allows the linear this compound scaffold to be transformed into complex bicyclic systems. The general principle involves the [4+2] cycloaddition between the diene of this compound and a suitable dienophile.
A closely related isomer, bicyclo[3.2.0]hepta-2,6-dien-7-one, known as phototropone, has been extensively studied as a versatile building block for accessing rigid bicyclic scaffolds. Current time information in Bangalore, IN.cdnsciencepub.com Although bicyclic itself, its reactions showcase the synthetic potential embedded in the dienone motif. For instance, phototropone undergoes Diels-Alder reactions on its cyclopentenone moiety with dienophiles like the Danishefsky diene to create tricyclic structures. Current time information in Bangalore, IN. Similarly, 1,3-dipolar cycloadditions can be employed to introduce further cyclic complexity. Current time information in Bangalore, IN.
The uncomplexed double bond of tricarbonyl(tropone)iron, which behaves like an α,β-unsaturated ketone, readily reacts with dienes, demonstrating the utility of this type of system in building bicyclic frameworks. jove.com Furthermore, the intramolecular Diels-Alder reaction of substrates derived from spiro[2.4]hepta-4,6-diene, another isomer, has been used to construct complex tetracyclic and tricyclic systems, which are key intermediates in the synthesis of sesquiterpenes like sinularene and longifolene. cdnsciencepub.comcdnsciencepub.com These examples underscore the potential of the diene system within a this compound framework to serve as a cornerstone for the assembly of intricate bicyclic architectures.
Derivatization Strategies for Introducing Synthetic Handles
Diversity-oriented synthesis (DOS) relies on the ability to introduce a variety of functional groups ("synthetic handles") onto a core scaffold, which can then be used for further elaboration. cdnsciencepub.comnist.gov this compound is an ideal starting point for DOS due to its two distinct reactive sites: the diene and the carbonyl group.
The diene and carbonyl groups of a dienone scaffold can be functionalized selectively under different reaction conditions. Research on the related phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) provides a clear blueprint for these strategies. Current time information in Bangalore, IN.acs.org
Carbonyl Group Functionalization: The ketone can undergo a range of classic carbonyl chemistry reactions. For example, selective reduction using reagents like sodium borohydride (B1222165) or DIBAL-H can yield the corresponding alcohol. cdnsciencepub.comacs.org It can also react with Grignard reagents (e.g., vinylmagnesium bromide) to introduce new carbon substituents at the carbonyl position. Current time information in Bangalore, IN.
Diene and Enone Functionalization: The conjugated π-system can be targeted by various reactions. The cyclopentenone motif in phototropone undergoes conjugate additions with nucleophiles like dimethylmalonate. Current time information in Bangalore, IN.acs.org The double bond can be epoxidized using agents like meta-chloroperbenzoic acid (m-CPBA) or undergo cyclopropanation. Current time information in Bangalore, IN. Furthermore, the enone system can be functionalized via iodination followed by cross-coupling reactions such as Suzuki or Sonogashira couplings, introducing aryl or alkynyl groups. Current time information in Bangalore, IN. The diene itself is highly reactive in cycloaddition reactions, as seen in the Diels-Alder reaction. Current time information in Bangalore, IN.
These selective transformations allow for the introduction of diverse functional groups such as hydroxyls, amines, new carbon-carbon bonds, and halogens, which serve as handles for subsequent diversification.
The strategic functionalization of the dienone core provides access to a library of diverse and rigid bicyclic scaffolds. The conversion of phototropone into 18 novel derivatives demonstrates this potential. Current time information in Bangalore, IN.cdnsciencepub.com By employing standard transformations such as reductions, Grignard additions, epoxidations, and cycloadditions, a wide variety of rigid molecular frameworks can be generated from a single starting material. Current time information in Bangalore, IN. For example, a Diels-Alder reaction of phototropone with Danishefsky diene leads to a tricycle, while a 1,3-dipolar cycloaddition can produce a tricyclic pyrrolidine. Current time information in Bangalore, IN. The ability to perform these reactions on a multigram scale makes these scaffolds readily available for applications in medicinal and synthetic chemistry. Current time information in Bangalore, IN.cdnsciencepub.com
Table 1: Illustrative Derivatization Reactions on a Dienone Scaffold (based on Phototropone)
| Reaction Type | Reagent(s) | Functionalized Moiety | Product Type | Reference(s) |
| Conjugate Addition | Dimethyl malonate, MeONa | Enone | Ketone | Current time information in Bangalore, IN.acs.org |
| Reduction | LiAlH(OtBu)₃ or DIBAL-H | Carbonyl | Alcohol | Current time information in Bangalore, IN.acs.org |
| Grignard Addition | VinylMgBr, THF | Carbonyl | Tertiary Alcohol | Current time information in Bangalore, IN. |
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | Enone (from iodo-enone) | Phenyl-substituted enone | Current time information in Bangalore, IN. |
| Epoxidation | m-CPBA | Diene/Enone | Epoxide | Current time information in Bangalore, IN. |
| Diels-Alder Cycloaddition | Danishefsky diene | Enone | Tricyclic system | Current time information in Bangalore, IN. |
| 1,3-Dipolar Cycloaddition | Azomethine ylide | Enone | Tricyclic pyrrolidine | Current time information in Bangalore, IN. |
Synthesis of Polycyclic and Cage Structures
The strategic use of dienone scaffolds extends to the construction of highly complex polycyclic and cage-like molecules. These intricate three-dimensional structures are of significant interest in materials science and supramolecular chemistry. researchgate.netrsc.org
The high reactivity of the diene moiety in [4+2] cycloadditions is a key feature for building these architectures. researchgate.net Spiro[2.4]hepta-4,6-diene, an isomer of this compound, is particularly promising for the synthesis of cage structures. researchgate.netbeilstein-journals.org It can act as both a diene and a dienophile, undergoing dimerization via a Diels-Alder reaction to form a spiroheptadiene dimer. researchgate.net This dimer serves as a precursor for the synthesis of complex cage compounds like diamantane. researchgate.net
Furthermore, Diels-Alder reactions of spiro[2.4]hepta-4,6-diene with acetylenic dienophiles yield adducts that can undergo photoinduced intramolecular cyclization, providing a facile route to new polycyclic cage compounds. researchgate.net The stepwise construction of cup- and cage-like molecular architectures has been achieved using repetitive Diels-Alder reactions involving bicyclic components, highlighting a general strategy that could be applied to derivatives of this compound. researchgate.net A general method for constructing cage structures involves the reaction of stable organic cations with substituted cycloheptatrienyl anions, which, after C-C bond formation, undergo further transformations to yield complex pentacyclic cage compounds. researchgate.net
Role in the Synthesis of Structurally Related Natural Product Frameworks (e.g., Diarylheptanoids)
The this compound core is a key structural motif in certain classes of natural products, particularly diarylheptanoids. nih.govontosight.ai Diarylheptanoids are precursors in the biosynthesis of phenylphenalenones, a group of polycyclic plant natural products. nih.gov
Research has shown that diarylheptanoids containing a hepta-4,6-dien-3-one skeleton can undergo an intramolecular Diels-Alder reaction to form the tricyclic phenylphenalenone framework. nih.govontosight.ai For this cyclization to occur, specific structural features are necessary: an ortho-quinone or a hydroxyketone-bearing aromatic ring to act as the dienophile, and a heptadiene chain with conjugated cisoid double bonds. nih.gov A key example is the experimental conversion of (4E,6E)-1-(3,4-dihydroxyphenyl)-7-phenylhepta-4,6-dien-3-one to the natural product lachnanthocarpone. nih.govontosight.ai This transformation demonstrates the inherent tendency of the substituted hepta-4,6-dienone framework to participate in complex, structure-forming cascade reactions.
The isolation of (4E,6E)-1-(3′,4′-dihydroxyphenyl)-7-(4′′-hydroxyphenyl)-hepta-4,6-dien-3-one from natural sources like Musella lasiocarpa further establishes this core as a biosynthetic precursor to phenylphenalenones. researchgate.netd-nb.info The synthesis of various linear nonphenolic diarylheptanoids, such as (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one, has also been reported, showcasing methods to access this important class of compounds. researchgate.nettubitak.gov.trtubitak.gov.tr
Table 2: Examples of Diarylheptanoids with a Hepta-4,6-dien-one Core
| Compound Name | Key Structural Features | Role/Application | Reference(s) |
| (4E,6E)-1-(3,4-dihydroxyphenyl)-7-phenylhepta-4,6-dien-3-one | Diarylheptanoid, hepta-4,6-dien-3-one core | Precursor to phenylphenalenones (e.g., lachnanthocarpone) | nih.govontosight.ai |
| (4E,6E)-1-(3′,4′-dihydroxyphenyl)-7-(4′′-hydroxyphenyl)-hepta-4,6-dien-3-one | Diarylheptanoid, hepta-4,6-dien-3-one core | Isolated from Musella lasiocarpa, putative precursor of phenylphenalenones | researchgate.netd-nb.info |
| Alnustone ((4E,6E)-1,7-diphenylhepta-4,6-dien-3-one) | Nonphenolic linear diarylheptanoid | Synthetic precursor for other diarylheptanoids | researchgate.nettubitak.gov.tr |
| (4Z,6E)-5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one | Linear diarylheptanoid natural product | Synthesized via condensation reactions | researchgate.nettubitak.gov.tr |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
